molecular formula C13H12F3N3O2S B2365323 N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105231-67-1

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Cat. No. B2365323
CAS RN: 1105231-67-1
M. Wt: 331.31
InChI Key: KITACIKJCMPVIJ-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of such compounds often involves the creation of a thiazole ring with variable substituents . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the substituents on the thiazole ring . The reaction mixture is often monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the compound has a molecular weight of 205.93 . The NMR and IR spectra provide further insights into its structure .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic Activity

Some thiazole compounds have shown analgesic (pain-relieving) properties . They could be used in the development of new pain management drugs.

Anti-inflammatory Activity

Thiazole derivatives can also exhibit anti-inflammatory effects . This makes them potential candidates for treating conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial activity against various bacterial species . They could be used in the development of new antibiotics.

Antifungal Activity

Similar to their antimicrobial properties, thiazole derivatives can also act against fungal species . This opens up possibilities for new antifungal medications.

Antiviral Activity

Thiazole compounds have shown potential in combating viral infections . They could be instrumental in the development of antiviral drugs.

Antitumor Activity

Thiazole derivatives have shown promise in cancer treatment. They have demonstrated antitumor or cytotoxic drug properties with lesser side effects . This could lead to the development of more effective and safer cancer therapies.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its antimicrobial and antiproliferative properties . Additionally, its potential role in the regulation of central inflammation could also be explored .

properties

IUPAC Name

N-methyl-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-17-11(20)6-9-7-22-12(19-9)18-8-2-4-10(5-3-8)21-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITACIKJCMPVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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